N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
117333-16-1
VCID:
VC0054463
InChI:
InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+
SMILES:
CC(=O)NCC=C1C=CC(=O)C(=C1)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide
CAS No.: 117333-16-1
Main Products
VCID: VC0054463
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
CAS No. | 117333-16-1 |
---|---|
Product Name | N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |
Standard InChI | InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |
Standard InChIKey | HZUDLKIKKKYMQA-XBXARRHUSA-N |
Isomeric SMILES | CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |
SMILES | CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Canonical SMILES | CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Synonyms | N-acetyldopamine quinone methide NADA quinone methide |
PubChem Compound | 6450056 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume